molecular formula C22H17BrClN3O B2787394 (E)-N-(2-bromophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide CAS No. 650140-73-1

(E)-N-(2-bromophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide

Cat. No.: B2787394
CAS No.: 650140-73-1
M. Wt: 454.75
InChI Key: ZSWYEHGABDNTFA-UHFFFAOYSA-N
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Description

(E)-N-(2-bromophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide is a synthetic organic compound supplied for research and development purposes. This advanced chemical intermediate has a molecular formula of C₂₂H₁₇BrClN₃O and a molecular weight of 454.75 g/mol (CAS Registry Number: 650140-73-1) . The compound is characterized by a complex molecular architecture featuring a 2,5-dimethylpyrrole core substituted with both 3-chlorophenyl and 2-cyanopropenamide groups, the latter of which is further functionalized with a 2-bromophenyl amide. This specific (E)-stereochemistry around the propenamide double bond is a defined feature. With a calculated topological polar surface area of 57.8 Ų and an XLogP3 value of 6.2, the compound exhibits physicochemical properties typical of a molecule with significant aromatic content and limited water solubility . Its melting point is predicted to be in the range of 152-154 °C, and it has a predicted density of 1.37±0.1 g/cm³ . As a specialized building block, this compound is primarily of interest in medicinal chemistry and materials science research. It can serve as a key precursor in the synthesis of more complex molecules, particularly those designed for biological evaluation. Researchers utilize such compounds in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to create novel molecular scaffolds for various applications . This product is intended for use in laboratory research only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(E)-N-(2-bromophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClN3O/c1-14-10-16(15(2)27(14)19-7-5-6-18(24)12-19)11-17(13-25)22(28)26-21-9-4-3-8-20(21)23/h3-12H,1-2H3,(H,26,28)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWYEHGABDNTFA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C(C#N)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-bromophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a bromophenyl group, a chlorophenyl moiety, and a pyrrol-derived fragment. The molecular formula is C19H18BrClN2C_{19}H_{18}BrClN_2, with a molecular weight of approximately 373.72 g/mol. The key functional groups include:

  • Bromine : Enhances lipophilicity and may influence biological interactions.
  • Chlorine : Often associated with increased biological activity.
  • Pyrrole ring : Known for its role in various pharmacological activities.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, including the condensation of appropriate amines with isothiocyanates or similar precursors. This process can yield high purity and specific configurations essential for biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds, suggesting that halogenated phenyl groups can enhance efficacy against various bacterial strains. For instance, compounds with similar structures demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Compound A15Staph. aureus
Compound B25Micrococcus luteus

Anticancer Activity

Preliminary studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines. The presence of the pyrrole ring is often linked to enhanced anticancer activity due to its ability to interact with cellular targets . For example, compounds containing halogen substituents have shown promising results in inhibiting cell proliferation in various cancer types.

Case Studies

  • Antimicrobial Evaluation : A study conducted on derivatives of the compound revealed that modifications in the halogen substituents significantly affected their Minimum Inhibitory Concentration (MIC) values. The compound's structural analogs showed varying degrees of activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines demonstrated that compounds with similar structures could induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Studies have shown that derivatives with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds incorporating bromophenyl and chlorophenyl groups have been reported to demonstrate potent activity against breast and colon cancer cells due to their ability to inhibit specific signaling pathways involved in tumor growth and proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMCF-712.5
Compound BHCT-11615.0
Compound CA54910.0

1.2 Antimicrobial Properties

Research indicates that (E)-N-(2-bromophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents enhances its interaction with bacterial enzymes, leading to increased efficacy .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecular structures. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of Novel Pyrrole Derivatives

A recent study demonstrated the use of this compound as a precursor for synthesizing novel pyrrole derivatives. The reactions were carried out under mild conditions, yielding high purity products with good yields .

Material Science

In material science, compounds with similar structures have been explored for their potential use in developing organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electronic properties and stability under operational conditions. The incorporation of bromine and chlorine atoms can enhance charge transport properties, making these compounds suitable candidates for electronic applications .

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

  • Pyrrole vs. cyclopropane cores : Compounds like 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () replace the pyrrole with a cyclopropane ring, reducing aromatic conjugation and altering steric bulk .
  • Halogen substituents: The target compound’s 2-bromophenyl and 3-chlorophenyl groups differ from analogues such as (E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide (), which incorporates a trifluoromethyl group for enhanced lipophilicity and metabolic stability .
  • Amide substituents : The N-(2-bromophenyl) group contrasts with N-(furan-2-ylmethyl) () or N-(4-methylphenyl) (), impacting solubility and hydrogen-bonding capacity .

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound Pyrrole 2-Bromophenyl (amide), 3-chlorophenyl Cyano, enamide -
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide Cyclopropane 3-Bromophenyl, diethylamide Carboxamide
(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)... Pyrrole 4-Chloro-3-CF3, furan-methyl Cyano, enamide
(Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide Pyrrole 4-Chlorophenyl, 4-methoxyphenyl Cyano, enamide (Z-isomer)
Physicochemical Properties
  • Melting points: Halogenated analogues (e.g., 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide, mp 102.2–102.5°C) exhibit higher melting points than non-halogenated derivatives due to enhanced van der Waals interactions . The target compound’s bromo and chloro groups likely elevate its mp compared to methoxy-substituted analogues ().
  • Solubility: The enamide’s hydrogen-bonding capacity (amide N-H) may improve aqueous solubility relative to N,N-diethyl derivatives (), which lack H-bond donors .

Table 2: Physicochemical Data

Compound Melting Point (°C) Yield (%) Notable Features Reference
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide 102.2–102.5 77 Crystalline solid, cyclopropane core
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Oil 78 Low crystallinity due to flexible substituents
Spectroscopic Characteristics
  • IR spectroscopy: The cyano group (~2220 cm⁻¹) and amide C=O (~1650 cm⁻¹) in the target compound align with trends observed in analogues (). Halogen substituents may cause minor shifts due to inductive effects .
  • Raman spectroscopy : The pyrrole ring’s vibrations (~1450–1600 cm⁻¹) distinguish it from cyclopropane-containing analogues, which show distinct ring-strain signals .
Hydrogen Bonding and Crystallinity
  • The target compound’s amide group facilitates N-H···O=C hydrogen bonds, promoting crystalline packing similar to N-(4-chlorophenyl) derivatives () .
  • In contrast, N,N-diethyl carboxamides () lack H-bond donors, resulting in less ordered structures (e.g., oils) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

  • Methodology : Use a stepwise approach with controlled reaction conditions (temperature: 60–80°C; solvent: DMF or THF) to minimize side reactions. Incorporate Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, reaction time). For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control over exothermic steps and improve reproducibility . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the (E)-isomer .

Q. How can computational modeling guide the initial structural characterization of this compound?

  • Methodology : Employ density functional theory (DFT) calculations (software: Gaussian, ORCA) to predict geometry, dipole moments, and electronic properties. Compare computed NMR chemical shifts (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) with experimental data to validate stereochemistry. Molecular docking (AutoDock Vina) can preliminarily assess binding interactions with biological targets (e.g., kinases) .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular formula verification. 1H^{1}\text{H} and 13C^{13}\text{C} NMR (DMSO-d6d_6) resolve aromatic protons and cyano/amide groups. IR spectroscopy confirms C≡N (2200–2260 cm1^{-1}) and amide C=O (1650–1700 cm1^{-1}) stretches. Single-crystal X-ray diffraction (SCXRD) provides definitive proof of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodology : Refine SCXRD data using SHELXL (anisotropic displacement parameters, hydrogen bonding networks) to model electron density maps. Validate the structure with PLATON (check for voids, twinning) and CIF validation tools (e.g., checkR) to ensure compliance with IUCr standards. Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric strain or conjugation effects .

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?

  • Methodology : Re-examine solvent effects in DFT calculations (e.g., PCM model for DMSO). If discrepancies persist in 1H^{1}\text{H} NMR shifts, consider dynamic effects (e.g., rotamers) via variable-temperature NMR. For IR mismatches, verify sample preparation (e.g., KBr pellet homogeneity). Cross-validate with alternative methods like Raman spectroscopy or XPS for electron-withdrawing groups (e.g., cyano) .

Q. What strategies are recommended for probing biological interactions while minimizing non-specific binding?

  • Methodology : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) for affinity measurements (KdK_d). Pair with competitive binding assays (e.g., fluorescence polarization) to confirm target specificity. For cytotoxicity screening, employ the Mosmann assay (MTT) with dose-response curves (IC50_{50}) and negative controls (e.g., HEK293 cells) to rule out off-target effects .

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